![molecular formula C13H9I2NO B11182452 2-iodo-N-(4-iodophenyl)benzamide](/img/structure/B11182452.png)
2-iodo-N-(4-iodophenyl)benzamide
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Overview
Description
2-iodo-N-(4-iodophenyl)benzamide is an organic compound with the molecular formula C13H9I2NO and a molecular weight of 449.03 g/mol . It is characterized by the presence of two iodine atoms attached to a benzamide structure, making it a significant compound in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 2-iodo-N-(4-iodophenyl)benzamide typically involves the iodination of benzamide derivatives. One common method is the reaction of 2-iodobenzoic acid with 4-iodoaniline under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as acetic acid, and a catalyst to facilitate the iodination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-iodo-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
2-iodo-N-(4-iodophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-iodo-N-(4-iodophenyl)benzamide can be compared with other similar compounds, such as:
2-iodobenzamide: This compound has a similar structure but lacks the additional iodine atom on the phenyl ring.
N-(4-iodophenyl)benzamide: This compound also lacks the iodine atom on the benzamide ring, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C13H9I2NO |
---|---|
Molecular Weight |
449.02 g/mol |
IUPAC Name |
2-iodo-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9I2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) |
InChI Key |
QWNLPDFVMQBFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)I |
Origin of Product |
United States |
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